6-Neopentylpyrimidin-4-ol
Description
6-Neopentylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a bulky neopentyl (2,2-dimethylpropyl) group at position 5. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol (calculated). The neopentyl substituent confers significant steric hindrance and lipophilicity, distinguishing it from other pyrimidin-4-ol derivatives. Structural characterization typically employs techniques such as IR, NMR, and mass spectrometry, as seen in studies of similar compounds .
Properties
IUPAC Name |
4-(2,2-dimethylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)5-7-4-8(12)11-6-10-7/h4,6H,5H2,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWZYUZICPFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=O)NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Molecular Properties
The following table compares 6-Neopentylpyrimidin-4-ol with two structurally related pyrimidin-4-ol derivatives:
Key Observations:
Its lipophilicity may enhance membrane permeability compared to polar analogs like 6-amino derivatives . In contrast, the methyl group in 6-Amino-2-methylpyrimidin-4-ol offers minimal steric hindrance, favoring solubility in aqueous media .
Hydrogen Bonding and Polarity: The hydroxyl group at position 4 in all compounds enables hydrogen bonding, influencing solubility and crystal packing (relevant for X-ray studies using programs like SHELX ). The amino group in 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol introduces additional polarity and H-bonding sites, likely increasing solubility but reducing metabolic stability compared to the neopentyl analog .
Research Findings and Functional Implications
- Biological Activity : Studies on pyrazolo[3,4-b]pyridine derivatives (e.g., compounds 5b–5f in ) demonstrate that substituent bulk and polarity directly affect biological activity. For instance, lipophilic groups like neopentyl may improve binding to hydrophobic enzyme pockets, while polar groups enhance solubility for systemic distribution .
- Synthetic Challenges: Introducing a neopentyl group likely requires specialized reagents (e.g., neopentyl bromide) and controlled conditions to avoid side reactions, whereas methyl or amino groups can be added using standard alkylation or amination protocols .
- Stability and Degradation : The neopentyl group’s steric bulk may protect the pyrimidine ring from enzymatic degradation, enhancing metabolic stability—a critical factor in drug design .
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